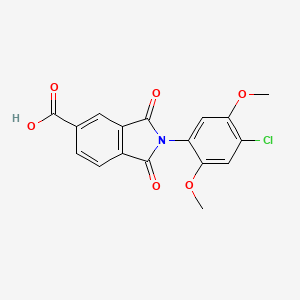
4-chloro-1-ethyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-ethyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-chloro-1-ethyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce inflammation and tumor growth in animal models. The compound has also been shown to have antimicrobial activity against a wide range of bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-1-ethyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide is its versatility in various scientific research applications. It is relatively easy to synthesize and has been used as a building block for the synthesis of other compounds. However, one of the limitations is that the mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 4-chloro-1-ethyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective analogs of this compound for use in cancer and anti-inflammatory therapies. Another area of research is the investigation of the compound's potential as an antimicrobial agent. Additionally, further studies are needed to fully understand the mechanism of action and to explore the compound's potential in other scientific research applications.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in various fields of scientific research. Its synthesis method is relatively straightforward, and it has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. However, further research is needed to fully understand its mechanism of action and to explore its potential in other areas of scientific research.
Métodos De Síntesis
The synthesis of 4-chloro-1-ethyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-methyl-3-nitrophenyl hydrazine with ethyl 4-chloro-1H-pyrazole-5-carboxylate in the presence of a catalyst, followed by the addition of acetic anhydride and pyridine. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
4-chloro-1-ethyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied extensively for its anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
4-chloro-2-ethyl-N-(4-methyl-3-nitrophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c1-3-17-12(10(14)7-15-17)13(19)16-9-5-4-8(2)11(6-9)18(20)21/h4-7H,3H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPJMKXEXOVKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-oxo-N-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5835031.png)


![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5835055.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B5835059.png)


![2-{[2,6-dichloro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5835094.png)
![1-[2-(ethylthio)benzoyl]pyrrolidine](/img/structure/B5835116.png)
![N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5835124.png)

![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5835139.png)
